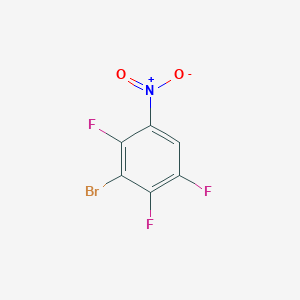

3-Bromo-1,2,4-trifluoro-5-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1,2,4-trifluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrF3NO2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDHZMPQFZGUPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719926 | |

| Record name | 3-Bromo-1,2,4-trifluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485318-76-1 | |

| Record name | 3-Bromo-1,2,4-trifluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-1,2,4-trifluoro-5-nitrobenzene chemical properties

An In-Depth Technical Guide to 3-Bromo-1,2,4-trifluoro-5-nitrobenzene: Properties, Synthesis, and Applications

Executive Summary

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in advanced organic synthesis. Its molecular architecture, featuring a strategic arrangement of a bromine atom, three fluorine atoms, and a nitro group on a benzene ring, imparts a unique and powerful reactivity profile. The strong electron-withdrawing nature of the fluoro and nitro substituents renders the aromatic ring highly susceptible to nucleophilic aromatic substitution, making it a versatile building block for complex molecular targets. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its characteristic reactivity, key applications in drug discovery, and essential safety protocols for its handling.

Compound Identification and Structure

The unambiguous identification of this compound is fundamental for its application in research and development. The key identifiers and structural details are summarized below.

| Identifier | Data | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 2,4,5-Trifluoro-3-bromonitrobenzene | [1] |

| CAS Number | 485318-76-1 | [1] |

| Molecular Formula | C₆HBrF₃NO₂ | [1] |

| Molecular Weight | 255.98 g/mol | [1][2] |

| SMILES String | O=[O-] | N/A |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its handling requirements. While specific experimental data for this exact isomer is sparse, the properties can be reliably inferred from closely related analogs and computational predictions.

| Property | Value | Notes |

| Appearance | Light yellow to brown solid or liquid | Based on analogous compounds like 1-bromo-3,4,5-trifluoro-2-nitrobenzene (solid) and 3,4,5-trifluoronitrobenzene (yellow liquid).[3] |

| Boiling Point | ~200-250 °C (Predicted) | Halogenated nitrobenzenes typically have boiling points in this range. For example, 1-bromo-3-fluoro-5-nitrobenzene boils at 247.2 °C.[4] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, THF, DMF) | Typical for polyhalogenated aromatic compounds. |

| Density | ~1.8 g/cm³ (Predicted) | Based on related structures; 1-bromo-3-fluoro-5-nitrobenzene has a density of approximately 1.8 g/cm³.[4] |

Synthesis and Manufacturing

The synthesis of this compound is not widely published, but a logical synthetic route can be designed based on established principles of aromatic chemistry. A plausible approach involves the regioselective bromination of a trifluoronitrobenzene precursor. The strong deactivating and meta-directing nature of the nitro group, combined with the ortho-, para-directing effects of the fluorine atoms, guides the substitution pattern.

Proposed Synthetic Pathway

A viable synthesis starts from 1,2,4-trifluorobenzene, which is first nitrated to form 1,2,4-trifluoro-5-nitrobenzene. This intermediate is then subjected to electrophilic bromination. The nitro group directs the incoming electrophile (Br+) to the meta position, while the fluorine atoms also influence the final regioselectivity, leading to the desired product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Representative)

This protocol is based on the bromination of a similar activated nitroaromatic compound.[5][6] Optimization is required for this specific substrate.

-

Reaction Setup: To a solution of 1,2,4-trifluoro-5-nitrobenzene (1.0 eq) in a suitable solvent such as dichloromethane, add concentrated sulfuric acid (2.8 eq) slowly at room temperature.

-

Reagent Addition: Warm the vigorously stirred mixture to approximately 35°C. Add the brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.6 eq), in portions over several hours. The use of a solid brominating agent like DBDMH is often preferable to liquid bromine for ease of handling and improved safety on a lab scale.

-

Reaction Monitoring: Monitor the reaction progress by HPLC or GC-MS until the starting material is consumed (typically 18-24 hours).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench it by pouring it into an ice-cold aqueous solution of sodium hydroxide (2M).

-

Extraction: Separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., hexane or dichloromethane).

-

Purification: Combine the organic layers and wash sequentially with water, aqueous sodium bisulfite (to remove excess bromine), and brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electron-withdrawing effects of its substituents.

-

Nucleophilic Aromatic Substitution (SNAr): The benzene ring is exceptionally electron-poor, making it highly activated for SNAr reactions. The nitro group, being a strong resonance-withdrawing group, stabilizes the negatively charged Meisenheimer complex intermediate, particularly when the nucleophilic attack occurs at positions ortho or para to it.[7] Both the bromine and fluorine atoms can act as leaving groups. While the C-Br bond is weaker than the C-F bond, the specific regioselectivity of substitution will depend on the attacking nucleophile and reaction conditions.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reagents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation provides a crucial synthetic handle, converting the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, which can then be used for amide bond formation, diazotization, or other derivatizations.[8]

-

Cross-Coupling Reactions: The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig aminations.[8] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of highly complex molecular frameworks.

Applications in Research and Drug Development

The unique combination of reactive sites makes this compound a valuable building block, particularly in the pharmaceutical and agrochemical industries.[6][9]

-

Pharmaceutical Scaffolding: In drug discovery, the incorporation of fluorine atoms into a molecule is a common strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[8][10] This compound allows for the introduction of a trifluorinated phenyl ring into a drug candidate. The bromine and nitro groups provide orthogonal reactive sites for subsequent modifications, facilitating the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.[8]

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The compound can serve as a key precursor in the multi-step synthesis of complex APIs. For instance, related halogenated nitroaromatics are used in the development of novel anti-cancer agents and anti-inflammatory drugs.[8][9]

Safety, Handling, and Storage

Hazard Identification

Based on analogs like 1-Bromo-3,4,5-trifluoro-2-nitrobenzene and 3-Bromo-5-fluoronitrobenzene, the following hazards are anticipated[11]:

-

GHS Classification:

-

Signal Word: Danger or Warning[11]

-

Hazard Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark)[11]

Handling and Personal Protective Equipment (PPE)

-

Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust.[13]

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[12][13]

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[12]

-

Keep away from heat, sparks, and open flames.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][13]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a highly valuable and reactive intermediate in organic chemistry. Its dense functionalization provides multiple, orthogonal sites for chemical modification, including nucleophilic aromatic substitution, cross-coupling, and reduction. These features make it an attractive building block for synthesizing complex molecules, particularly in the field of medicinal chemistry where the strategic incorporation of fluorine is a key design element. Proper understanding of its reactivity and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). From Lab to Industry: The Synthesis and Scale-Up of 3-Bromo-5-Nitrobenzotrifluoride. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 1-Bromo-3-Fluoro-5-Nitrobenzene: Properties and Applications. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved from [Link]

- PubChem. (n.d.). 1,2,4-Trifluoro-5-nitrobenzene. Retrieved from [Link]

- Priya A, Mahesh Kumar N, & Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-Bromo-3,4,5-trifluoro-2-nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3,4,5-Trifluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. echemi.com [echemi.com]

- 8. nbinno.com [nbinno.com]

- 9. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. synquestlabs.com [synquestlabs.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

A Spectroscopic Guide to 3-Bromo-1,2,4-trifluoro-5-nitrobenzene: In-Depth Analysis for Advanced Research

This technical guide provides a comprehensive analysis of the spectroscopic properties of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene (CAS No. 485318-76-1).[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy as applied to this complex halogenated nitroaromatic compound. The insights provided herein are grounded in established spectroscopic principles and data from structurally analogous molecules, offering a robust framework for characterization and quality control.

Molecular Structure and its Spectroscopic Implications

The unique substitution pattern of this compound, featuring electron-withdrawing fluorine and nitro groups alongside a bulky bromine atom, creates a distinct electronic environment that profoundly influences its spectroscopic signature. Understanding these intramolecular interactions is paramount for accurate spectral interpretation.

The interplay of these substituents dictates the chemical shifts in NMR, fragmentation patterns in mass spectrometry, and vibrational modes in infrared spectroscopy. For instance, the strong deshielding effects of the fluorine and nitro groups are expected to shift proton and carbon signals downfield in NMR spectra.

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Insert the sample into a high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 400 MHz or higher for better resolution.

-

Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H spectrum.

-

Acquire a ¹³C{¹H} spectrum (proton-decoupled).

-

Acquire a ¹⁹F spectrum.

-

-

Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular weight is 255.98 g/mol . [2][3] Expected Mass Spectrum Data:

| Ion | m/z (Expected) | Notes |

| [M]⁺ | 256, 258 | Molecular ion peak with characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). |

| [M-NO₂]⁺ | 210, 212 | Loss of the nitro group. This fragment is also a known compound, 1-bromo-2,4,5-trifluorobenzene. [4] |

| [C₆H₂BrF₂]⁺ | 191, 193 | Subsequent loss of a fluorine atom. |

| [C₆H₂F₃]⁺ | 131 | Loss of the bromine atom. |

The fragmentation pattern will likely involve the initial loss of the nitro group, which is a common fragmentation pathway for nitroaromatic compounds. The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments.

Experimental Protocol for Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

Detailed Steps:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

-

Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a suitable method.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 1600-1585, 1500-1400 | C=C stretch | Aromatic ring |

| 1550-1500, 1350-1300 | N-O asymmetric & symmetric stretch | Nitro group (-NO₂) |

| 1300-1000 | C-F stretch | Aryl-F |

| 1000-650 | C-Br stretch | Aryl-Br |

The characteristic strong absorptions for the nitro group's asymmetric and symmetric stretching, along with the C-F and C-Br stretching vibrations, will be key features in the IR spectrum. The exact positions of these bands can be influenced by the overall electronic structure of the molecule. For instance, studies on nitrobenzene provide a basis for assigning the vibrational modes of the nitro group. [5]

Experimental Protocol for IR Spectroscopy

Detailed Steps:

-

Sample Preparation: The sample can be prepared as a KBr pellet, a mull (e.g., with Nujol), or as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or low-melting solid. Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation.

-

Instrumentation: Place the prepared sample in a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for a pellet) should be recorded and subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Conclusion

The spectroscopic characterization of this compound is a multifaceted process that relies on the synergistic application of NMR, MS, and IR techniques. While direct experimental data for this specific molecule is not widely published, a comprehensive and reliable analysis can be achieved by applying fundamental spectroscopic principles and drawing comparisons with structurally related compounds. This guide provides the theoretical framework and practical protocols necessary for researchers to confidently identify, characterize, and assess the purity of this important chemical entity.

References

-

PubChem. 1-Bromo-3,4,5-trifluorobenzene. [Link]

-

PubChem. 1,2,4-Trifluoro-5-nitrobenzene. [Link]

-

NIST. Benzene, 1-bromo-2,4,5-trifluoro-. [Link]

-

Angene. 1-Bromo-3-fluoro-5-nitrobenzene: Properties, Synthesis, and Applications. [Link]

-

Autech. Exploring 1-Bromo-3-Fluoro-5-Nitrobenzene: Properties and Applications. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

NIST. Benzene, 1,2,4-trifluoro-5-nitro-. [Link]

-

ResearchGate. IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene.... [Link]

-

IRJET. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. [Link]

-

PubChem. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. [Link]

-

Fluorine Notes. ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE, [6]-ANNULENE, HEXAFLUOROBENZENE AND ITS HOMOLOGUES. [Link]

-

NIST. Benzene, 1-bromo-2-nitro-. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 1-Bromo-3,4,5-trifluoro-2-nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]

- 4. Benzene, 1-bromo-2,4,5-trifluoro- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | C6H2BrClFNO2 | CID 58532195 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene, a highly functionalized aromatic compound of significant interest to researchers in synthetic and medicinal chemistry. Due to its unique substitution pattern, featuring a dense arrangement of electron-withdrawing groups and multiple reactive sites, this molecule serves as a versatile building block for complex molecular architectures. This document delineates its structural features, proposes a logical and robust synthetic pathway, provides predicted spectroscopic data for characterization, and offers an in-depth examination of its chemical reactivity, with a focus on nucleophilic aromatic substitution (SNAr). The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in advanced chemical synthesis.

Molecular Identity and Physicochemical Properties

Structure and Nomenclature

This compound is a polysubstituted benzene derivative. The nomenclature indicates a benzene ring with fluorine atoms at positions 1, 2, and 4; a bromine atom at position 3; and a nitro group at position 5. This arrangement creates a highly electron-deficient aromatic system, which is the primary determinant of its chemical behavior.[1] The interplay between the strong electron-withdrawing effects of the nitro group (via resonance and induction) and the fluorine atoms (via induction), combined with the steric and electronic influence of the bromine atom, results in a unique and synthetically valuable chemical entity.[1][2]

Caption: 2D structure of this compound.

Computed and Expected Physicochemical Properties

| Property | Value | Rationale / Source |

| Molecular Formula | C₆HBrF₃NO₂ | Based on structure. |

| Molecular Weight | 255.98 g/mol | Calculated from atomic weights. |

| Appearance | Pale yellow solid or oil | Nitroaromatic compounds are typically yellow; halogenation increases melting point.[3][4] |

| Boiling Point | >200 °C (Predicted) | High molecular weight and polarity suggest a high boiling point.[3] |

| Solubility | Insoluble in water; Soluble in common organic solvents (DCM, THF, Acetone). | Typical for non-polar, halogenated aromatic compounds. |

| CAS Number | Not assigned. | This specific isomer is not widely cataloged. |

The Synthetic Rationale: A Proposed Pathway

The synthesis of a polysubstituted aromatic ring requires careful strategic planning to control regioselectivity. For this compound, a logical approach involves introducing the substituents onto a pre-existing fluorinated scaffold. Direct functionalization of benzene would be impractical due to the difficulty in controlling the position of five different groups.

Strategic Overview

Our proposed synthesis begins with the commercially available 1,2,4-trifluorobenzene. The strategy involves two sequential electrophilic aromatic substitution reactions: bromination followed by nitration. The directing effects of the substituents at each stage are critical for achieving the desired isomer.

-

Bromination: The fluorine atoms are ortho-, para-directing activators. In 1,2,4-trifluorobenzene, the most electronically activated and sterically accessible position for electrophilic attack is C5, leading to 1-Bromo-2,4,5-trifluorobenzene.

-

Nitration: In the second step, the directing effects of the three fluorine atoms and the one bromine atom must be considered. While all are ortho-, para-directing, the combined activation of the fluorine atoms and steric considerations will preferentially direct the incoming nitro group to the C3 position, yielding the target molecule.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methodologies for the electrophilic substitution of fluorinated aromatic compounds.[5][6][7]

Step 1: Synthesis of 1-Bromo-2,4,5-trifluorobenzene

-

Rationale: This procedure utilizes a classic iron-catalyzed bromination. The addition of a radical initiator like azobisisobutyronitrile (AIBN) can enhance the reaction rate and yield for deactivated or moderately activated systems.[6]

-

Procedure:

-

To a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 1,2,4-trifluorobenzene (1.0 eq) and carbon tetrachloride (2 mL per mmol of substrate).

-

Add catalytic iron powder (0.03 eq).

-

Heat the mixture to 45 °C with vigorous stirring.

-

Slowly add liquid bromine (1.0 eq) via the dropping funnel over 3-4 hours, maintaining the temperature below 50 °C.

-

After the addition is complete, add AIBN (0.004 eq) and increase the temperature to 65 °C for 2 hours, then to 90-95 °C for an additional 4 hours to drive the reaction to completion.[6]

-

Cool the reaction mixture to room temperature and filter to remove the iron catalyst.

-

Wash the filtrate with a 20% sodium bisulfite solution to quench any remaining bromine, followed by a 10% sodium hydroxide solution to neutralize acidity, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation.

-

Step 2: Synthesis of this compound

-

Rationale: Standard nitrating conditions (a mixture of concentrated nitric and sulfuric acids) are employed. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to react with the moderately deactivated aromatic ring.[8]

-

Procedure:

-

In a clean, dry flask, cool concentrated sulfuric acid (3.0 eq) to 0 °C in an ice-salt bath.

-

With careful temperature control, slowly add 1-Bromo-2,4,5-trifluorobenzene (1.0 eq) from Step 1.

-

In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) at 0 °C.

-

Add the nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 10 °C.

-

After the addition, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice. The product should precipitate as a solid or separate as an oil.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography or recrystallization.

-

Spectroscopic Characterization (Predicted)

Structural elucidation of the final product relies on a combination of spectroscopic techniques. The following data are predicted based on established principles of NMR, IR, and mass spectrometry.[9][10][11]

| Technique | Predicted Data | Mechanistic Interpretation |

| ¹H NMR | δ 8.0-8.5 ppm (1H, ddd) | The single aromatic proton is heavily deshielded by the adjacent nitro group and two ortho/meta fluorine atoms. It will exhibit coupling to all three fluorine atoms (²JHF, ³JHF, ⁴JHF), resulting in a complex multiplet. |

| ¹³C NMR | 6 signals (110-160 ppm) | Expect six distinct aromatic carbon signals. Carbons bonded to fluorine (C1, C2, C4) will appear as doublets with large ¹JCF coupling constants. The carbon attached to the nitro group (C5) will be significantly downfield. |

| ¹⁹F NMR | 3 signals | Three distinct signals for the non-equivalent fluorine atoms. Each signal will be a multiplet due to F-F and F-H coupling. |

| IR (Infrared) | 1530-1560 cm⁻¹ (strong, asym)1345-1385 cm⁻¹ (strong, sym)1100-1250 cm⁻¹ (strong, C-F)~3100 cm⁻¹ (weak, Ar C-H) | Strong, characteristic absorptions for the asymmetric and symmetric NO₂ stretching. A strong band for C-F stretching. A weak stretch for the aromatic C-H bond. |

| MS (Mass Spec) | m/z 255, 257 (M⁺, M⁺+2) | The molecular ion peak will appear as a doublet with a ~1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br/⁸¹Br).[12] |

Chemical Reactivity and Mechanistic Insights

The Electron-Deficient Aromatic Core

The defining feature of this compound is its severely electron-deficient π-system. The cumulative inductive and resonance effects of the nitro and fluoro substituents withdraw electron density from the ring, rendering it highly susceptible to attack by nucleophiles and highly resistant to further electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The Dominant Pathway

This electron deficiency makes the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[2] This reaction is fundamental to its utility as a synthetic intermediate, allowing for the displacement of its halogen substituents by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates).[13][14] The SNAr mechanism is a two-step addition-elimination process:

-

Addition: A nucleophile attacks a carbon atom bearing a leaving group, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2]

-

Elimination: The aromaticity is restored by the expulsion of the leaving group.

The first step, the formation of the Meisenheimer complex, is typically the rate-determining step.[15][16] Therefore, reaction rates are accelerated by factors that stabilize this anionic intermediate, namely the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.[15][16]

Regioselectivity in SNAr

The molecule possesses four potential leaving groups: three fluorine atoms and one bromine atom. The regioselectivity of SNAr is dictated by two factors:

-

Activation: The leaving group must be ortho or para to a strong electron-withdrawing group for significant activation. In this molecule, the fluorine at C4 and the bromine at C3 are para and ortho, respectively, to the nitro group at C5. The fluorine at C2 is also ortho.

-

Leaving Group Ability: In SNAr, the C-F bond is typically more reactive than C-Cl or C-Br. This is counterintuitive to leaving group ability in SN1/SN2 reactions. The reason is that the highly electronegative fluorine atom makes the attached carbon more electrophilic and polarizes the bond, accelerating the rate-determining nucleophilic attack.[17][18]

Therefore, the most probable site for nucleophilic attack is C4 , followed by C2 , as these positions bear a fluorine atom and are para/ortho to the strongly activating nitro group.

Diagram of the SNAr Mechanism

Caption: Generalized mechanism for SNAr on the target scaffold.

Applications in Drug Discovery and Advanced Synthesis

Role as a Versatile Building Block

The true value of this compound lies in its capacity for sequential and regioselective functionalization. A synthetic chemist can exploit the differential reactivity of its functional groups:

-

SNAr reactions at the C4-F position to introduce nucleophiles.[19]

-

Reduction of the nitro group to an aniline, which can then undergo a vast array of transformations (e.g., diazotization, amide coupling, heterocycle formation).

-

Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the C-Br bond to form new carbon-carbon or carbon-heteroatom bonds.[13][19]

This multi-faceted reactivity allows for the rapid construction of complex and diverse molecular libraries, a critical process in the early stages of drug discovery.[19]

The Impact of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[20] Fluorine can:

-

Improve Metabolic Stability: The C-F bond is very strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can block metabolic "soft spots" and increase a drug's half-life.

-

Enhance Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets.

-

Modulate Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.[20]

This compound serves as an excellent scaffold for introducing a trifluorinated phenyl ring into a larger molecule, conferring these beneficial properties.[19]

Safety and Handling

As a halogenated nitroaromatic compound, this compound should be handled with caution, assuming it is toxic and irritant.[21][22]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[23]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[21] Avoid contact with skin and eyes.[24]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[21][23] Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a potent and versatile tool for the modern synthetic chemist. Its highly electron-deficient core, dominated by the powerful activating effect of the nitro group, makes it an ideal substrate for nucleophilic aromatic substitution. The presence of multiple, differentially reactive sites enables a programmed and regioselective approach to the synthesis of complex molecules. For professionals in drug discovery and materials science, this compound offers a robust scaffold for introducing the unique and often beneficial properties of a polyfluorinated aromatic system.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. From Lab to Industry: The Synthesis and Scale-Up of 3-Bromo-5-Nitrobenzotrifluoride. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 1-Bromo-3-Fluoro-5-Nitrobenzene: Properties and Applications. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. Available at: [Link]

-

PubChem. 1-Bromo-3,4,5-trifluorobenzene. National Center for Biotechnology Information. Available at: [Link]

-

StackExchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Available at: [Link]

-

The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

-

PubChem. 1,2,4-Trifluoro-5-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. A process for the preparation of 3,4,5-trifluoronitrobenzene.

- Google Patents. The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

-

Organic Syntheses. m-BROMONITROBENZENE. Available at: [Link]

-

The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available at: [Link]

-

Pharmaffiliates. 3-Bromo-5-nitrobenzotrifluoride. Available at: [Link]

-

ScienceDirect. Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. Available at: [Link]

-

Vapourtec. Aromatic Substitution | Flow Reactions. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-5-nitrobenzoic Acid: A Foundation for Innovation in Chemical Industries. Available at: [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

-

ChemWhat. 3,4,5-Trifluoronitrobenzene CAS#: 66684-58-0. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. 3.10: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

The Organic Chemistry Tutor. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. Available at: [Link]

-

NIST. Benzene, 1,2,4-trifluoro-5-nitro-. Available at: [Link]

Sources

- 1. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]

- 2. vapourtec.com [vapourtec.com]

- 3. innospk.com [innospk.com]

- 4. 3,4,5-Trifluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. WO2004037765A1 - A process for the preparation of 3,4,5-trifluoronitrobenzene - Google Patents [patents.google.com]

- 6. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. 1-Bromo-3,4,5-trifluorobenzene | C6H2BrF3 | CID 611409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. echemi.com [echemi.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. nbinno.com [nbinno.com]

- 20. pharmacyjournal.org [pharmacyjournal.org]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. chemicalbook.com [chemicalbook.com]

- 23. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 24. fishersci.com [fishersci.com]

A-Z Guide to the Reactivity of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene: A Synthetic Chemist's Handbook

Abstract

3-Bromo-1,2,4-trifluoro-5-nitrobenzene is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a powerful electron-withdrawing nitro group and four distinct halogen atoms, creates a fascinating landscape of chemical reactivity. This guide provides an in-depth analysis of the molecule's electronic structure and its profound implications for two primary reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group. We will dissect the mechanistic underpinnings that govern its reactivity, offer field-tested experimental protocols, and present a framework for predicting and controlling reaction outcomes. This document is intended for researchers, process chemists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.

Introduction: The Strategic Value of Polysubstituted Nitroaromatics

Nitroaromatic compounds are foundational pillars in modern organic synthesis and drug discovery. The nitro group's potent electron-withdrawing nature serves a dual purpose: it can act as a powerful directing group and activator for certain transformations, and it is a versatile functional handle that can be readily converted into other functionalities, most notably amines.[1][2] When combined with multiple halogen substituents, as in this compound, the result is a highly electrophilic aromatic system primed for specific, predictable chemical modifications.

The strategic placement of three fluorine atoms and one bromine atom around the nitro-activated ring allows for sequential and regioselective substitution reactions, enabling the construction of complex molecular architectures from a single, versatile starting material.[3] Understanding the nuanced interplay of these substituents is paramount to harnessing the full synthetic power of this compound. This guide will illuminate the core principles governing its reactivity, moving from electronic theory to practical application.

The Electronic Landscape: Deconstructing Reactivity

The reactivity of this compound is a direct consequence of the combined electronic effects of its substituents. The nitro group is the dominant activating feature, profoundly influencing the electron density of the benzene ring.

-

The Nitro Group (-NO₂): This is a strong deactivating group for electrophilic aromatic substitution but a powerful activating group for nucleophilic aromatic substitution.[4] It withdraws electron density through two mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.

-

Resonance Effect (-M): The nitro group can delocalize the ring's pi-electrons onto its oxygen atoms, creating regions of significant positive charge (electrophilicity) on the ring, particularly at the ortho and para positions.[5]

-

-

Halogens (-F, -Br): The halogens exhibit a dual electronic nature:

-

Inductive Effect (-I): Being highly electronegative, they withdraw electron density from the ring, further increasing its electrophilicity. Fluorine is the most electronegative halogen, exerting the strongest -I effect.

-

Resonance Effect (+M): They can donate a lone pair of electrons to the ring, but this effect is weak for halogens and is significantly outweighed by their strong inductive withdrawal.

-

The synergy of these effects makes the aromatic ring of this compound exceptionally electron-poor and thus highly susceptible to attack by nucleophiles.

Caption: Dominant electronic effects in this compound.

Primary Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most synthetically valuable reaction for this molecule is Nucleophilic Aromatic Substitution (SNAr). This is not a concerted SN2-type displacement, but rather a two-step addition-elimination mechanism.[6]

3.1. The SNAr Mechanism: Addition-Elimination

-

Step 1 (Addition - Rate-Determining): A nucleophile (Nu⁻) attacks an electron-deficient carbon atom bearing a leaving group (a halogen in this case). This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[7][8] The formation of this intermediate is typically the slow, rate-determining step of the reaction.[8]

-

Step 2 (Elimination - Fast): The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., F⁻ or Br⁻). This step is rapid as it re-establishes the highly stable aromatic system.

Caption: The two-step Addition-Elimination mechanism of SNAr.

3.2. Regioselectivity and Leaving Group Ability

The key to synthetic utility is controlling which halogen is replaced. This is dictated by two factors:

-

Activation by the Nitro Group: The nitro group provides powerful resonance stabilization to the Meisenheimer complex when the nucleophilic attack occurs at the ortho or para positions.[4]

-

Position C4 (F): para to the -NO₂ group. Attack at this position is highly favored.

-

Position C2 (F): ortho to the -NO₂ group. Attack here is also highly favored.

-

Position C1 (F): meta to the -NO₂ group. Attack here is significantly less favored as the negative charge of the intermediate cannot be delocalized onto the nitro group.

-

Position C3 (Br): meta to the -NO₂ group. Attack at this position is also disfavored.

-

-

Leaving Group Ability: In SNAr reactions, the trend for halogen leaving groups is often F > Cl > Br > I.[6] This is counterintuitive compared to SN1/SN2 reactions and is because the rate-determining step is the initial nucleophilic attack. The extreme electronegativity of fluorine creates a highly polarized C-F bond, making the carbon atom exceptionally electrophilic and accelerating the initial attack.

Sources

- 1. scielo.br [scielo.br]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. byjus.com [byjus.com]

- 5. mdpi.com [mdpi.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

electrophilic and nucleophilic sites of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene

Introduction

This compound is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique arrangement of strongly electron-withdrawing groups—three fluorine atoms, a bromine atom, and a nitro group—creates a molecule with distinct and predictable reactivity. This guide provides a detailed analysis of the electronic landscape of this compound, identifying its key electrophilic and nucleophilic centers. Understanding these properties is crucial for researchers, scientists, and drug development professionals aiming to leverage this molecule for the synthesis of complex chemical entities, particularly in the pharmaceutical and agrochemical industries.[1][2] The profound electron deficiency of the aromatic ring dictates its primary mode of reactivity, making it an excellent substrate for nucleophilic aromatic substitution while being extremely resistant to electrophilic attack.

Core Principles: Electronic Structure and Substituent Effects

The reactivity of a substituted benzene ring is governed by the cumulative electronic effects of its substituents. In this compound, every substituent is electron-withdrawing, leading to a severely electron-poor (electrophilic) aromatic system.

-

Nitro Group (-NO₂): This is one of the most powerful electron-withdrawing groups. It deactivates the benzene ring through both a strong inductive effect (-I) and a potent resonance effect (-M).[3][4] By drawing electron density out of the ring, it significantly stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SₙAr), thereby activating the ring for such reactions.[1][5] Conversely, it strongly deactivates the ring towards electrophilic aromatic substitution (EAS).[6][7]

-

Fluorine (-F) and Bromine (-Br) Atoms: Halogens exert a dual electronic influence. Due to their high electronegativity, they exhibit a strong electron-withdrawing inductive effect (-I).[6] They also possess lone pairs of electrons that can be donated to the ring via a resonance effect (+M). For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups for EAS.[6] However, in the context of SₙAr, the extreme electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic and susceptible to nucleophilic attack.[5][8]

The synergy of these five electron-withdrawing substituents renders the benzene nucleus of this compound a powerful electrophile.

Data Summary: Substituent Electronic Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Impact on Ring Electron Density |

| -NO₂ | 5 | Strong Withdrawing (-I) | Strong Withdrawing (-M) | Strongly Decreases |

| -F | 1, 2, 4 | Strong Withdrawing (-I) | Weak Donating (+M) | Significantly Decreases |

| -Br | 3 | Moderate Withdrawing (-I) | Weak Donating (+M) | Decreases |

Primary Reactive Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The most significant and synthetically useful reactions involving this compound are nucleophilic aromatic substitutions (SₙAr). The mechanism proceeds via a two-step addition-elimination pathway.[1][9]

-

Addition: A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, breaking the aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

-

Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the substituted product.

The rate-determining step is typically the initial nucleophilic attack. Therefore, the reaction is accelerated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex.[5]

Identifying the Electrophilic Sites (Targets for Nucleophiles)

The electrophilic sites on the ring are the carbon atoms bonded to the halogen leaving groups. The reactivity of these sites is dictated by their position relative to the strongly activating nitro group. The SₙAr mechanism is most effective when the leaving group is positioned ortho or para to a powerful electron-withdrawing group like -NO₂.[10][11]

-

C-4 (bearing Fluorine): This position is para to the nitro group. The negative charge of the Meisenheimer intermediate can be delocalized directly onto the oxygen atoms of the nitro group, providing substantial resonance stabilization. This is a highly activated site.

-

C-2 (bearing Fluorine): This position is ortho to the nitro group. Similar to the para position, this allows for direct resonance stabilization of the intermediate by the nitro group. This is also a highly activated site.

-

C-1 (bearing Fluorine): This position is meta to the nitro group. The negative charge of the intermediate cannot be delocalized onto the nitro group through resonance. Activation at this site is weaker, relying primarily on inductive effects.

-

C-3 (bearing Bromine): This position is also meta to the nitro group, making it similarly less activated than the C-2 and C-4 positions.

Leaving Group Aptitude: In SₙAr reactions, the trend for halogen leaving groups is often F > Cl > Br > I. This is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions.[8] The reason is that the highly electronegative fluorine atom makes the attached carbon more electrophilic (partially positive), accelerating the rate-determining nucleophilic attack.[5] Given that the most activated positions (C-2 and C-4) both bear fluorine atoms, these are the most probable sites of substitution.

Secondary Reactive Pathway: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution requires the benzene ring to act as a nucleophile to attack an incoming electrophile. Due to the presence of five potent electron-withdrawing groups, the ring in this compound is exceptionally electron-deficient and thus, extremely deactivated towards EAS.[6][7]

Forcing an EAS reaction would require exceptionally harsh conditions, and the reaction would be exceedingly slow. If it were to occur, the directing effects of the existing substituents would guide the incoming electrophile. The nitro group is a meta-director, while halogens are ortho, para-directors.[6][12] The only available position is C-6. This position is meta to the nitro group and ortho or para to halogen atoms. However, the overwhelming deactivation of the entire ring makes this pathway synthetically unviable.

Visualization of Reactivity

The following diagram illustrates the primary reactive sites of this compound.

Caption: Predicted reactivity of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution with Morpholine

This protocol describes a representative SₙAr reaction to demonstrate the practical application of the principles discussed. The reaction substitutes one of the activated fluorine atoms with morpholine.

Objective: To synthesize 4-(3-bromo-2,5-difluoro-4-nitrophenyl)morpholine.

Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 2.72 g).

-

Solvent and Reagents: Add ethanol (40 mL) as the solvent, followed by morpholine (22 mmol, 1.92 g, 2.2 equivalents). The excess morpholine also acts as a base to neutralize the HF byproduct.

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) and maintain stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

-

Isolation: Add deionized water (50 mL) to the concentrated mixture. The product should precipitate as a solid. If it oils out, stir vigorously until solidification occurs.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL). The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point). The regioselectivity (substitution at C-2 or C-4) can be determined by advanced NMR techniques (e.g., NOESY).

Conclusion

This compound is a molecule defined by its electrophilic aromatic ring. The concerted electron-withdrawing power of its five substituents makes it an ideal substrate for nucleophilic aromatic substitution, with the C-2 and C-4 positions being the most reactive sites due to activation by the ortho and para nitro group. In contrast, the molecule is essentially inert to electrophilic aromatic substitution. This predictable and highly specific reactivity profile makes it an invaluable tool for synthetic chemists in the construction of complex, high-value molecules for a range of scientific and industrial applications.

References

-

PrepChem. (n.d.). Synthesis of 3-bromo-4-fluoro-nitrobenzene. Retrieved from PrepChem.com. [Link]

-

Hamad Bin Khalifa University. (2022). Effect of halogenation on the electronic transport properties of aromatic and alkanethiolate molecules. HBKU Publications. [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

Chemiz. (2021, January 31). Nitrobenzene to 1,3,5-tribromo-2-fluorobenzene. YouTube. [Link]

-

Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from Organic Syntheses. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 1-Bromo-3-fluoro-5-nitrobenzene. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ACS Publications. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

-

The Organic Chemistry Tutor. (2022, February 26). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]

-

Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

-

Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from Vapourtec Flow Chemistry. [Link]

-

Quora. (2016, October 16). Why does electrophilic reaction takes place at meta position in nitrobenzene? Quora. [Link]

-

Quora. (2022, September 5). Why does nitrobenzene undergo an electrophilic aromatic substitution reaction at meta position? Quora. [Link]

-

Royal Society of Chemistry. (2021). Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry. [Link]

-

Chemistry LibreTexts. (2023, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from Chemistry LibreTexts. [Link]

-

Chemguide. (n.d.). electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from Chemguide. [Link]

-

Medium. (n.d.). Exploring 1-Bromo-3-Fluoro-5-Nitrobenzene: Properties and Applications. Retrieved from Medium. [Link]

-

ResearchGate. (2015, August 10). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. Retrieved from ResearchGate. [Link]

-

TMP Chem. (2021, March 8). 44d: Electrophilic aromatic substitution on benzene with nitro group. YouTube. [Link]

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. innospk.com [innospk.com]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

- 12. chemguide.co.uk [chemguide.co.uk]

safety and handling of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene

An In-depth Technical Guide to the Safe Handling of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure laboratory safety and experimental integrity. The narrative emphasizes the causality behind each procedural step, grounding every recommendation in authoritative safety standards.

Compound Identification and Physicochemical Profile

This compound is a poly-substituted aromatic compound. Its structure, featuring a nitro group and multiple halogen atoms, dictates its reactivity and toxicological profile. The electron-withdrawing nature of the nitro and fluoro groups, combined with the presence of bromine, makes it a useful, albeit hazardous, intermediate in organic synthesis.[1][2][3]

Understanding its physical properties is the first step in a robust risk assessment. While specific data for this exact molecule is not widely published, we can infer its properties from closely related structural analogs.

Table 1: Physicochemical Properties of Structurally Related Halogenated Nitrobenzenes

| Property | Value (Analog Compound) | Source |

| Molecular Formula | C₆HBrF₃NO₂ | [4] |

| Molecular Weight | 255.98 g/mol | [4] |

| Appearance | Solid (likely a light brown to yellow powder/solid) | [1][5] |

| Boiling Point | ~247 °C (for 1-Bromo-3-fluoro-5-nitrobenzene) | [1] |

| Density | ~1.8 g/cm³ (for 1-Bromo-3-fluoro-5-nitrobenzene) | [1] |

| Flash Point | >100 °C (for 1-Bromo-3-fluoro-5-nitrobenzene) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents. | [6] |

Note: Data is extrapolated from structural analogs due to the limited availability of specific data for this compound.

Hazard Identification and Toxicological Assessment

The primary hazards associated with halogenated nitroaromatic compounds stem from their reactivity and metabolic pathways.[3] Based on data from similar compounds, this compound is expected to be classified as hazardous.

GHS Hazard Classifications (Inferred from Analogs):

-

Acute Toxicity, Oral (Category 3/4): Harmful or fatal if swallowed.[4][7][8][9]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[7][8][10]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[7][8][10]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[7][8][11][12]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[7][8][11][12]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[7][8][11]

Core Toxicological Concerns:

-

Methemoglobinemia: A critical risk associated with nitroaromatic compounds is the formation of methemoglobin, which impairs the oxygen-carrying capacity of blood.[5][13] Symptoms can be delayed and include cyanosis (bluish skin), headache, dizziness, and shortness of breath.[5][13]

-

Reactivity: The presence of a nitro group and halogens on the benzene ring activates it for nucleophilic aromatic substitution.[14] This reactivity implies it can react with biological nucleophiles, contributing to its toxicity.

Risk Assessment and Mitigation Workflow

A systematic risk assessment is mandatory before any handling of this compound. The goal is not merely to follow rules but to understand and neutralize risks proactively. This involves evaluating the scale of the experiment, the environment, and the experience of the personnel.

Caption: Risk assessment workflow for handling hazardous chemicals.

Standard Operating Procedure (SOP) for Safe Handling

This protocol outlines the essential steps for safely handling solid this compound in a laboratory setting.

1. Pre-Handling Preparations: 1.1. Ensure the chemical fume hood is certified and functioning correctly. 1.2. Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.[8] 1.3. Assemble all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood to minimize movement. 1.4. Locate the nearest emergency eyewash station and safety shower.[8][10] Ensure the pathway is clear. 1.5. Prepare a dedicated, labeled hazardous waste container for solid waste.

2. Personal Protective Equipment (PPE) Donning: 2.1. Don a lab coat, ensuring it is fully buttoned. 2.2. Don safety goggles and a face shield for full facial protection against splashes.[15] 2.3. Don two pairs of nitrile gloves ("double-gloving"). Ensure the outer gloves are pulled over the cuffs of the lab coat.[16][17]

3. Weighing and Dispensing Protocol: 3.1. Perform all manipulations of the solid compound inside the designated fume hood area.[11][18] 3.2. Carefully open the container, avoiding any disturbance that could generate dust. 3.3. Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance. 3.4. If transferring to a reaction vessel, do so carefully to prevent generating dust. A powder funnel is recommended. 3.5. Securely close the main container immediately after dispensing.[18]

4. Post-Handling Decontamination: 4.1. Carefully place all contaminated disposable items (weigh boats, bench paper, outer gloves) into the designated solid hazardous waste container. 4.2. Decontaminate non-disposable equipment (spatulas, glassware) with an appropriate solvent (e.g., ethanol or acetone) inside the fume hood, collecting the rinse as hazardous liquid waste. 4.3. Wipe down the designated handling area with the same solvent. 4.4. Remove PPE following the correct doffing procedure to avoid self-contamination.

Personal Protective Equipment (PPE) - A Self-Validating System

The selection of PPE is not a checklist but a system designed to provide layers of protection. Each component's selection is justified by the compound's known and inferred hazards.

-

Engineering Controls: A certified chemical fume hood is the primary barrier. All work must be conducted within the hood to control inhalation exposure.[8][11]

-

Eye and Face Protection: Given that the compound is a severe eye irritant, both chemical splash goggles and a full-face shield are mandatory.[7][11][15] Goggles protect against splashes, while the face shield protects the entire face from splashes and impacts.

-

Skin Protection:

-

Lab Coat: A flame-retardant lab coat provides a removable barrier to protect clothing and skin from minor spills.[15]

-

Gloves: Double-gloving with nitrile gloves is required. Nitrile provides good resistance to a range of chemicals. The outer glove is considered contaminated and can be removed and replaced if necessary, leaving the inner glove as a clean barrier.[16][17][19]

-

-

Respiratory Protection: When working within a fume hood, additional respiratory protection is typically not required. However, if there is a risk of dust generation outside of a fume hood (e.g., large-scale handling, spill cleanup), a NIOSH-approved respirator with N95 or higher particulate filters would be necessary.[19][20]

Caption: Correct sequence for donning and doffing PPE.

Storage and Transport

Proper storage is critical to maintaining the compound's integrity and preventing accidental exposure or reaction.

-

Storage Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and heat.[8][18] The storage area should be secured and accessible only to authorized personnel.[11][18]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[8][18]

-

Incompatibilities: Store away from strong bases and oxidizing agents.[8] The compound may react violently with these materials.

-

Transport: When transporting the chemical within the laboratory, use a secondary, shatter-proof container to mitigate the risk of spills from a dropped or broken primary container.

Spill, Exposure, and First Aid Procedures

Immediate and correct response to an exposure or spill is critical. The potential for delayed systemic effects like methemoglobinemia means all exposures should be treated as serious.[5][13][20]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Bromo-3,4,5-trifluoro-2-nitrobenzene | Sigma-Aldrich [sigmaaldrich.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 1-溴-2,4,5-三氟苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. 1,2,4-Trifluoro-5-nitrobenzene | C6H2F3NO2 | CID 75012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. echemi.com [echemi.com]

- 15. youtube.com [youtube.com]

- 16. epa.gov [epa.gov]

- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. shop.dqeready.com [shop.dqeready.com]

- 20. droracle.ai [droracle.ai]

A Technical Guide to 3-Bromo-1,2,4-trifluoro-5-nitrobenzene for Advanced Research and Development

This technical guide provides an in-depth overview of 3-Bromo-1,2,4-trifluoro-5-nitrobenzene (CAS No. 485318-76-1), a halogenated nitroaromatic compound with significant potential as a building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its commercial availability, likely synthetic pathways, and potential applications.

Introduction and Strategic Importance

This compound belongs to a class of highly functionalized aromatic compounds that are of considerable interest in the synthesis of complex organic molecules. The presence of multiple electron-withdrawing groups—three fluorine atoms and a nitro group—along with a reactive bromine atom, imparts a unique chemical reactivity profile to the molecule. This substitution pattern makes it a versatile intermediate for introducing fluorinated moieties into larger molecules, a strategy often employed in pharmaceutical development to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

The strategic placement of the bromine atom allows for its participation in a variety of cross-coupling reactions, providing a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds. Furthermore, the nitro group can be readily reduced to an amine, opening up a vast landscape of subsequent chemical transformations for the synthesis of diverse compound libraries.

Commercial Availability and Procurement

This compound is available from a number of specialized chemical suppliers. Researchers should note that purity levels and available quantities can vary between suppliers. It is recommended to request a certificate of analysis (CoA) to verify the identity and purity of the compound before use.

| Supplier | CAS Number | Purity | Notes |

| Parchem | 485318-76-1 | Not specified | Global supplier of specialty chemicals.[1] |

| ChemScene | 485318-76-1 | ≥97% | Provides custom synthesis and commercial production services.[2] |

| abcr Gute Chemie | 485318-76-1 | Not specified | European-based supplier. |

| Shanghai Nianxing Industrial Co., Ltd | 485318-76-1 | 97.0% | Supplier based in China.[3] |

| Dayang Chem (Hangzhou) Co., Ltd. | 485318-76-1 | 98.0% | Supplier based in China.[3] |

| Shanghai Amole Biotechnology Co., Ltd. | 485318-76-1 | 97.0% | Supplier based in China.[3] |

Physicochemical Properties and Spectroscopic Data

Detailed experimental data on the physicochemical properties and spectroscopic analysis of this compound are not extensively available in the public domain. However, based on the analysis of structurally similar compounds, the following properties can be inferred:

-

Molecular Formula: C₆HBrF₃NO₂

-

Molecular Weight: 255.98 g/mol [4]

-

Appearance: Likely a solid at room temperature, possibly crystalline, with a color ranging from off-white to yellow, which is characteristic of many nitroaromatic compounds.

-

Solubility: Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

-

Spectroscopic Data:

-

NMR Spectroscopy: The ¹H NMR spectrum is expected to show a single resonance in the aromatic region. The ¹⁹F NMR will be crucial for confirming the substitution pattern, likely showing three distinct resonances. The ¹³C NMR will provide further structural confirmation.

-

Mass Spectrometry: The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound.

-

Synthesis and Manufacturing Considerations

A validated, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related polyhalogenated nitroaromatic compounds. The most likely approach would involve the nitration of a suitable bromotrifluorobenzene precursor.

Proposed Synthetic Pathway: Electrophilic Nitration

The key transformation would be the electrophilic nitration of 1-bromo-2,3,5-trifluorobenzene. The directing effects of the halogen substituents would need to be carefully considered to achieve the desired regioselectivity. Halogens are generally ortho-, para-directing, but deactivating.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a stirred solution of 1-bromo-2,3,5-trifluorobenzene in a suitable inert solvent (e.g., dichloromethane), cooled in an ice bath, a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) is added dropwise.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto ice-water and the organic layer is separated. The aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.

Causality Behind Experimental Choices:

-

The use of a nitrating mixture of nitric and sulfuric acids is a standard and effective method for the nitration of aromatic compounds. Sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺).[5][6]

-

The reaction is performed at a low temperature to control the exothermicity of the reaction and to minimize the formation of undesired side products.

-

Purification by column chromatography is a standard technique for separating the desired product from any unreacted starting material and isomeric byproducts.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient aromatic ring is susceptible to nucleophilic aromatic substitution, where a nucleophile can displace one of the fluorine atoms. The position of displacement will be dictated by the activating effect of the nitro group.

Cross-Coupling Reactions

The carbon-bromine bond is a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular scaffolds.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using a variety of reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation provides access to the corresponding aniline derivative, which is a key precursor for the synthesis of a wide range of nitrogen-containing heterocycles and other functionalities commonly found in bioactive molecules.[5]

Caption: Key reaction pathways for this compound.

Safety, Handling, and Storage

As with all halogenated nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.

Hazard Statements:

-

H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific isomer is somewhat limited in the public domain, its chemical reactivity can be reliably inferred from the behavior of related compounds. Its commercial availability provides researchers with access to this promising intermediate for the development of novel molecules with a wide range of potential applications.

References

-

abcr Gute Chemie. (n.d.). AB452564 | CAS 485318-76-1. Retrieved from [Link]

- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

ChemSrc. (n.d.). 3-bromo-1-fluoro-2-methyl-4-nitrobenzene | CAS#:1245644-86-3. Retrieved from [Link]

Sources

- 1. 3-Bromonitrobenzene(585-79-5) 1H NMR spectrum [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-bromo-1-fluoro-2-methyl-4-nitrobenzene | CAS#:1245644-86-3 | Chemsrc [chemsrc.com]

- 4. 2-Bromo-3,4,5-trifluoro-1-nitrobenzene | 1020718-01-7 | Benchchem [benchchem.com]

- 5. 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9 | Benchchem [benchchem.com]